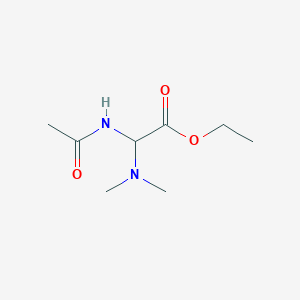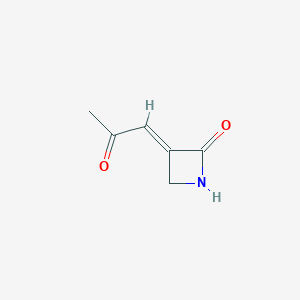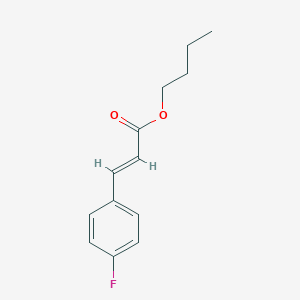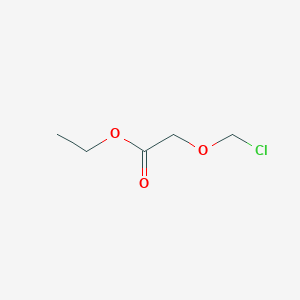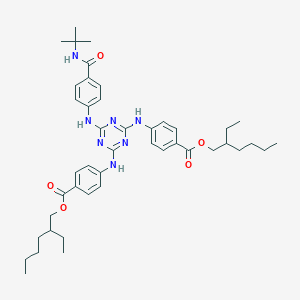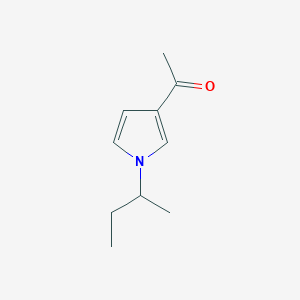
Methyl 1-acetyl-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-acetyl-1H-indole-6-carboxylate, also known as MAIC, is a compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. MAIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many biologically active molecules.
Mécanisme D'action
The mechanism of action of Methyl 1-acetyl-1H-indole-6-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetyl-1H-indole-6-carboxylate may act by inhibiting enzymes involved in the growth and survival of cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that it is relatively easy to synthesize. Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. Another advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate is that it has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potentially useful pharmaceutical intermediate. However, one limitation of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 1-acetyl-1H-indole-6-carboxylate. One direction is to further investigate its mechanism of action. Understanding how Methyl 1-acetyl-1H-indole-6-carboxylate works at a molecular level could lead to the development of more effective pharmaceuticals. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. In addition, future research could focus on optimizing the synthesis method of Methyl 1-acetyl-1H-indole-6-carboxylate to make it more efficient and cost-effective.
Méthodes De Synthèse
Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone with an amine in the presence of an acid catalyst to form an indole. In the case of Methyl 1-acetyl-1H-indole-6-carboxylate, the starting materials are acetylacetone and tryptamine, which react to form Methyl 1-acetyl-1H-indole-6-carboxylate in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.
Applications De Recherche Scientifique
Methyl 1-acetyl-1H-indole-6-carboxylate has been studied for its potential as a pharmaceutical intermediate. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
Propriétés
Numéro CAS |
126759-62-4 |
|---|---|
Nom du produit |
Methyl 1-acetyl-1H-indole-6-carboxylate |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 1-acetylindole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3 |
Clé InChI |
GGOQZKUQPXTQKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
SMILES canonique |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



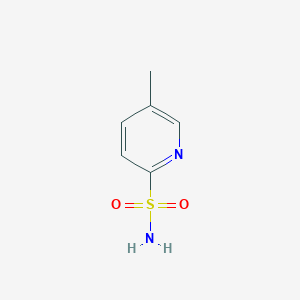
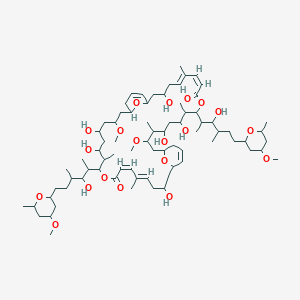
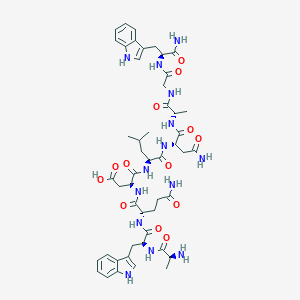
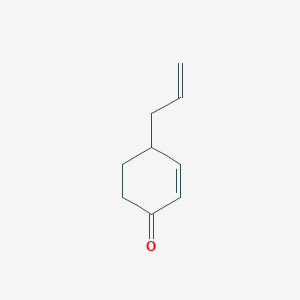
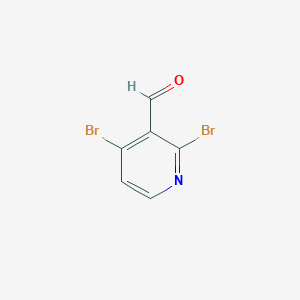
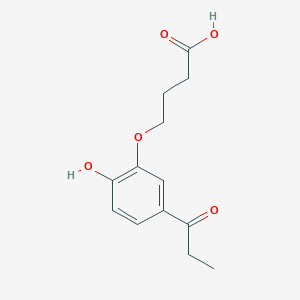
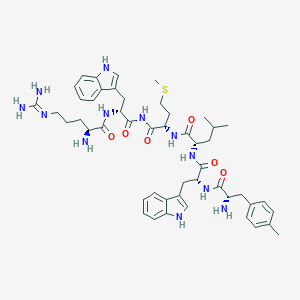
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)
